![molecular formula C25H26N4O B2768010 6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-73-7](/img/structure/B2768010.png)

6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

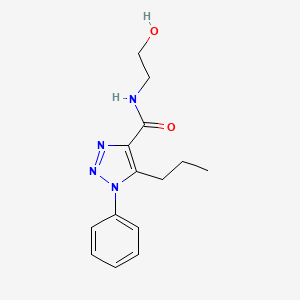

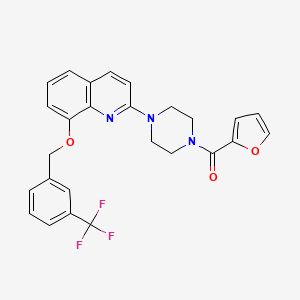

6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O and its molecular weight is 398.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This process leads to the formation of these compounds, providing insight into the direction of heterocyclization and possible mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of certain derivatives, such as 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, has been investigated through X-ray crystallography. This research elucidates the structure of these compounds and their analogues, contributing to a deeper understanding of their chemical behavior and potential applications (Crabb et al., 1999).

Development of Excitatory Amino Acid Antagonists

Research on the synthesis and pharmacology of heterocyclic-fused quinoxalinones and quinazolinones, including 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones and their derivatives, aims at developing potent excitatory amino acid antagonists. These studies explore the affinity of these compounds for AMPA and glycine receptors, offering potential pathways for therapeutic applications (McQuaid et al., 1992).

Antihypertensive Activity

A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant in vivo antihypertensive activity, highlighting the therapeutic potential of these compounds in managing hypertension. This research not only contributes to the understanding of the chemical properties of these compounds but also opens avenues for their application in medicinal chemistry (Alagarsamy & Pathak, 2007).

Environmentally Benign Synthesis Methods

Efforts to develop efficient and environmentally friendly synthesis methods for [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives emphasize the importance of sustainable chemical practices. These methods involve three-component reactions under mild conditions without the need for a catalyst, representing advances in green chemistry (Mousavi et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds have been found to inhibit enzymes, suggesting that this compound may also act as an enzyme inhibitor . Enzyme inhibitors work by binding to the enzyme and reducing its activity, which can lead to changes in cellular processes.

Biochemical Pathways

Given the potential enzyme inhibitory activity of this compound, it may affect various biochemical pathways depending on the specific enzymes it targets .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound, although experimental validation would be necessary for accurate determination.

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . This suggests that this compound may also have cytotoxic effects, leading to cell death.

Eigenschaften

IUPAC Name |

6,6-dimethyl-2,9-bis(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c1-15-7-5-9-17(11-15)22-21-19(13-25(3,4)14-20(21)30)26-24-27-23(28-29(22)24)18-10-6-8-16(2)12-18/h5-12,22H,13-14H2,1-4H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTXIHPPAUFKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)

![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)